molecular formula C13H15NO2Si B14178401 Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane CAS No. 922528-75-4

Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane

Cat. No.: B14178401
CAS No.: 922528-75-4
M. Wt: 245.35 g/mol
InChI Key: CBDNGPFALRBGNJ-UHFFFAOYSA-N
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Description

Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a nitrophenyl group. This compound is notable for its unique structural features, which include multiple bonds and aromaticity, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane typically involves the coupling of a trimethylsilyl-substituted alkyne with a nitrophenyl-substituted alkene. This process can be achieved through various methods, including:

    Sonogashira Coupling: This method involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide in the presence of a copper co-catalyst.

    Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted silanes.

Scientific Research Applications

Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential biological activity due to the presence of the nitrophenyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane exerts its effects is largely dependent on its chemical structure. The nitrophenyl group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl[4-(4-methylphenyl)but-3-en-1-yn-1-yl]silane: Similar structure but with a methyl group instead of a nitro group.

    Trimethyl[4-(4-chlorophenyl)but-3-en-1-yn-1-yl]silane: Contains a chlorine atom instead of a nitro group.

Uniqueness

Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

922528-75-4

Molecular Formula

C13H15NO2Si

Molecular Weight

245.35 g/mol

IUPAC Name

trimethyl-[4-(4-nitrophenyl)but-3-en-1-ynyl]silane

InChI

InChI=1S/C13H15NO2Si/c1-17(2,3)11-5-4-6-12-7-9-13(10-8-12)14(15)16/h4,6-10H,1-3H3

InChI Key

CBDNGPFALRBGNJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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